molecular formula C25H27FN2O6S B4587218 N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No.: B4587218
M. Wt: 502.6 g/mol
InChI Key: MOXRBFBSCWAHLW-UHFFFAOYSA-N
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Description

N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C25H27FN2O6S and its molecular weight is 502.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 502.15738592 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Molecular Probes Development : Research has demonstrated the utility of certain compounds embodying dimethylamino groups and sulfonyl groups in creating fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, indicating their potential as fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Electrochemical Applications : Studies on N-acyl and N-sulfonyl groups' effect on the anodic methoxylation of piperidine derivatives highlight the electrochemical relevance of such compounds. These studies, performed across various anodes and electrolytes, shed light on the synthesis and electrochemical behavior of compounds with N-acyl and N-sulfonyl groups, potentially including derivatives similar to the one (Golub & Becker, 2015).

Polymer Science for Fuel Cell Applications : Research on fluorene-based poly(arylene ether sulfone) copolymers containing methoxy groups and sulfonic acids has demonstrated their effectiveness as polymer electrolyte membranes (PEMs) in fuel cells. These materials exhibit high proton conductivity and low methanol permeability, suggesting the potential application of similar sulfonyl and methoxy group-containing compounds in developing new PEM materials (Wang et al., 2011).

Synthesis of Thermo-responsive Polymers : A study on the synthesis of water-soluble block copolymers incorporating methacrylate and sulfonyl groups has revealed the possibility of creating polymers with tunable upper critical solution temperature (UCST) and lower critical solution temperature (LCST). This research opens avenues for the development of smart materials for various applications, including drug delivery systems and responsive coatings (Tian et al., 2011).

Sulfonamide Synthesis and Reactivity : Another aspect of research explores the synthesis and reactivity of compounds with sulfonyl groups, such as the preparation of fluorinated dienophiles for [4+2] cycloaddition reactions. This research is critical for understanding the reactivity and potential applications of sulfonyl-containing compounds in organic synthesis (Crowley et al., 1996).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O6S/c1-32-21-9-11-22(12-10-21)35(30,31)28(20-7-5-19(26)6-8-20)17-25(29)27-15-14-18-4-13-23(33-2)24(16-18)34-3/h4-13,16H,14-15,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXRBFBSCWAHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 2
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N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

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